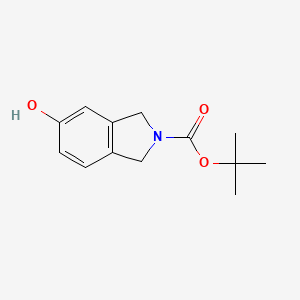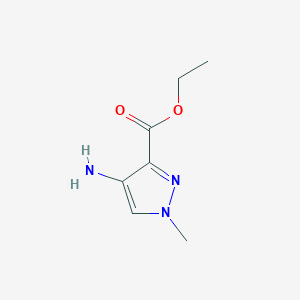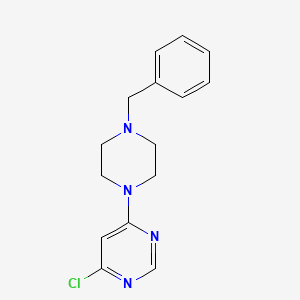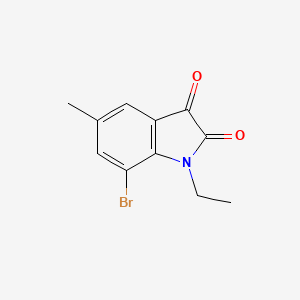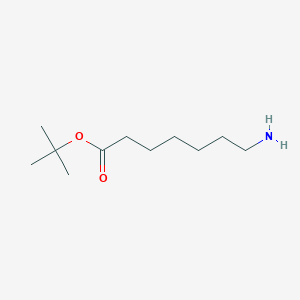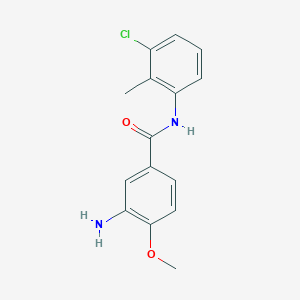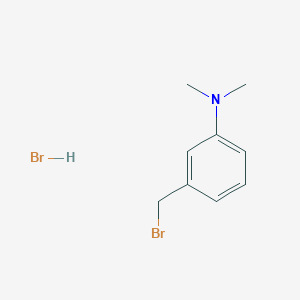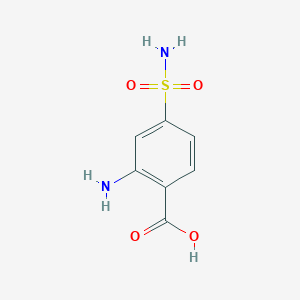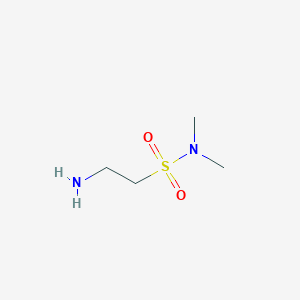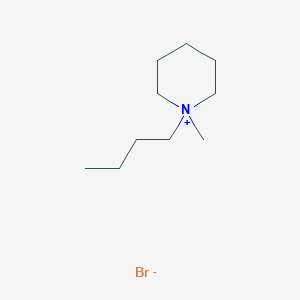
2-(Chloromethyl)pyrimidin-4-amine
Overview
Description
2-(Chloromethyl)pyrimidin-4-amine is an organic compound with the chemical formula C5H6ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
- Specifically, it inhibits the expression and activities of certain vital inflammatory mediators, including:
- Prostaglandin E2 (PGE2) : PGE2 is a key inflammatory mediator produced by cyclooxygenase (COX) enzymes. By suppressing COX-1 and COX-2 activity, this compound reduces PGE2 generation .
Target of Action
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes . The interaction with COX enzymes leads to a reduction in the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound can bind to nucleic acids, influencing DNA and RNA synthesis .
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity . For example, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions contribute to its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with COX enzymes influences the production of prostaglandins, which are key mediators of inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For example, its presence in the nucleus can affect gene expression by interacting with DNA .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus allows it to interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the cytoplasm can affect enzyme activity and metabolic processes .
Preparation Methods
2-(Chloromethyl)pyrimidin-4-amine can be synthesized through several methods. One common method involves the reaction of 2-(chloromethyl)pyrimidine with ammonia or an amine under controlled conditions. The reaction typically requires a base, such as sodium carbonate or sodium bicarbonate, to facilitate the conversion . The compound can also be prepared by reacting 2-(chloromethyl)pyrimidine with a suitable nucleophile in the presence of a catalyst .
Chemical Reactions Analysis
2-(Chloromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: Under alkaline conditions, it can undergo hydrolysis to form pyrimidine derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Chloromethyl)pyrimidin-4-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Biological Research: It is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Comparison with Similar Compounds
2-(Chloromethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
2-Aminopyrimidine: Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Chloropyrimidine: Contains a chlorine atom at the 4-position instead of the 2-position, leading to different reactivity and applications.
The uniqueness of this compound lies in its chloromethyl group, which provides a site for further functionalization and enhances its reactivity in various chemical reactions.
Properties
IUPAC Name |
2-(chloromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAQENUKTAOJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612135 | |
| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79651-35-7 | |
| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

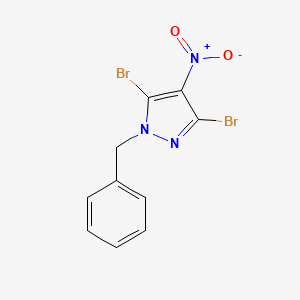
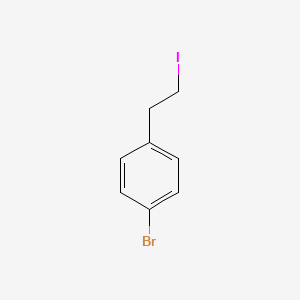
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)
